

# N-Acetyl sulfapyridine-d4 chemical properties

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Compound of Interest		
Compound Name:	N-Acetyl sulfapyridine-d4	
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An In-depth Technical Guide on the Core Chemical Properties of N-Acetyl sulfapyridine-d4

### **Abstract**

**N-Acetyl sulfapyridine-d4** is the deuterium-labeled form of N-Acetyl sulfapyridine, a primary and active metabolite of the drug Sulfasalazine.[1][2] Due to its isotopic labeling, it serves as a crucial internal standard for quantitative analyses by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This guide provides a comprehensive overview of the core chemical properties, metabolic pathway, and relevant experimental methodologies for **N-Acetyl sulfapyridine-d4**, aimed at researchers, scientists, and professionals in drug development.

## **Chemical and Physical Properties**

**N-Acetyl sulfapyridine-d4** is characterized by the incorporation of four deuterium atoms on the phenyl ring, which results in a higher molecular weight compared to its unlabeled counterpart. This isotopic substitution is key to its application as an internal standard in pharmacokinetic and metabolic studies.[3]

## **Chemical Identifiers**

The following table summarizes the key chemical identifiers for **N-Acetyl sulfapyridine-d4**.



Identifier	Value	Reference
IUPAC Name	N-[2,3,5,6-tetradeuterio-4- (pyridin-2- ylsulfamoyl)phenyl]acetamide	[1][4]
CAS Number	1189732-52-2	[2][4][5]
Molecular Formula	C13H9D4N3O3S	[2][5]
Synonyms	N-Acetyl Sulfapyridine-d4 (Major), N4- Acetylsulfapyridine-d4, N-[4- [(2- Pyridinylamino)sulfonyl]phenyl- d4]acetamide	[2][4]
InChI Key	CYLYVXPHAQLXFG- KDWZCNHSSA-N	[4]
SMILES	[2H]C1=C(C(=C(C(=C1NC(=O) C)[2H])[2H])S(=O) (=O)NC2=CC=CC=N2)[2H]	[4]

# **Physicochemical Data**

Quantitative physical and chemical properties are essential for handling, storage, and experimental design.



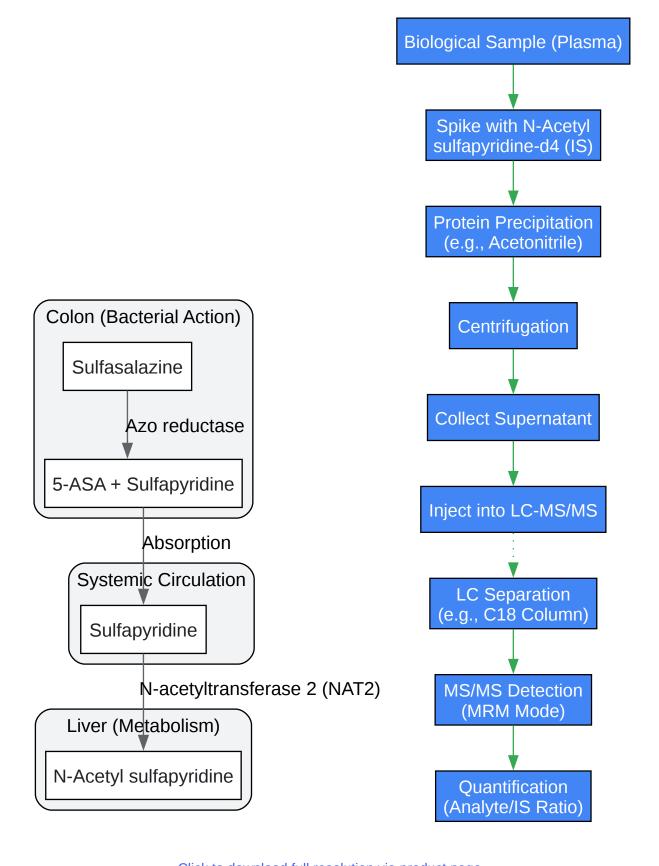
Property	Value	Reference
Molecular Weight	295.35 g/mol	[2][4][5]
Exact Mass	295.09286944 Da	[4]
Appearance	Off-White to Pale Yellow Solid	[2][6]
Melting Point	208-210°C	[6]
Solubility	Slightly soluble in Methanol	[6]
Purity	>95% (as determined by HPLC)	[5]
Storage Conditions	2-8°C, Refrigerator	[2]

## **Metabolic Pathway and Mechanism of Action**

**N-Acetyl sulfapyridine-d4** follows the metabolic pathway of its parent drug, Sulfasalazine. Sulfasalazine is a prodrug that is largely unabsorbed in the small intestine. Upon reaching the colon, gut bacteria cleave the azo bond, breaking the molecule into two primary components: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[7][8]

Sulfapyridine is absorbed into the bloodstream and is primarily responsible for the systemic immunomodulatory and anti-inflammatory effects of the drug.[7][9] It undergoes metabolism in the liver, where it is N-acetylated by the N-acetyltransferase 2 (NAT2) enzyme to form N-Acetyl sulfapyridine.[10] The rate of this acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes in the population.[10] The deuteration in N-Acetyl sulfapyridine-d4 does not alter this fundamental pathway but allows it to be distinguished from the endogenously produced metabolite in analytical assays.





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